molecular formula C16H18N2O B5876902 N-1-naphthyl-2-(1-pyrrolidinyl)acetamide

N-1-naphthyl-2-(1-pyrrolidinyl)acetamide

Cat. No.: B5876902
M. Wt: 254.33 g/mol
InChI Key: DJQVEJZWWMGLEI-UHFFFAOYSA-N
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Description

N-1-naphthyl-2-(1-pyrrolidinyl)acetamide is a synthetic organic compound designed for research and development applications. This molecule features a naphthalene ring system linked to a pyrrolidine-containing acetamide chain, a structural motif seen in compounds studied for their potential biological activity. Researchers may investigate this compound in various fields, including medicinal chemistry, where similar naphthaleneacetamide derivatives have been explored, and agrochemical science, where related compounds are known to function as synthetic auxins. Its exact mechanism of action and physicochemical properties are areas for ongoing scientific investigation. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-naphthalen-1-yl-2-pyrrolidin-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O/c19-16(12-18-10-3-4-11-18)17-15-9-5-7-13-6-1-2-8-14(13)15/h1-2,5-9H,3-4,10-12H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJQVEJZWWMGLEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC(=O)NC2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Receptor Selectivity and SAR

  • This compound exhibits high KOR selectivity due to its naphthyl-pyrrolidine motif, which optimizes hydrophobic interactions with the receptor’s binding pocket . In contrast, PD117302 replaces the naphthyl group with a benzo[b]thiophene system, enhancing lipophilicity and KOR affinity while maintaining pyrrolidine for receptor engagement .
  • Acetylfentanyl , a mu-opioid agonist, substitutes the naphthyl group with a phenyl ring and replaces pyrrolidine with piperidine, shifting selectivity to the mu receptor .

Q & A

Q. Which purification techniques enhance enantiomeric purity for chiral derivatives?

  • Chiral column chromatography : Use cellulose-based stationary phases (e.g., Chiralpak IC) with hexane/isopropanol gradients.
  • Recrystallization : Optimize solvent pairs (e.g., ethanol/water) to isolate dominant enantiomers .

Q. How can researchers optimize reaction yields for scale-up synthesis?

  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes for amide coupling.
  • Catalyst screening : Test Pd/C or Ni catalysts for Suzuki-Miyaura cross-coupling of naphthyl intermediates .

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